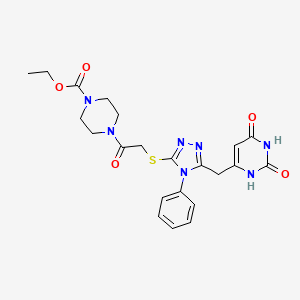

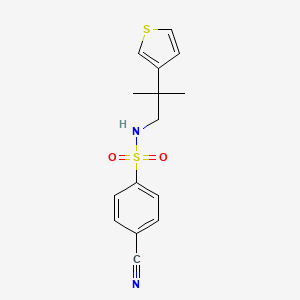

![molecular formula C14H15F3N2O B2883386 N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1385356-14-8](/img/structure/B2883386.png)

N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide has been disclosed, where 4-(trifluoromethyl)nicotinamide and chloroacetonitrile are adopted as raw materials . The method achieves synthesis in one step, and is high in conversion rate (not less than 98%), high in yield (not less than 95%), simple in process, convenient in operation and prone to industrial production .Mechanism of Action

Target of Action

Similar compounds such as flutamide and S-23 are known to act on androgen receptors. These receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

This interaction could result in changes in gene expression, leading to alterations in cellular function .

Biochemical Pathways

Similar compounds are known to influence pathways related to androgen receptor signaling . The downstream effects of these pathways can include changes in cellular proliferation and differentiation .

Pharmacokinetics

Similar compounds are known to have various adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Similar compounds are known to have effects such as suppression of lh levels, changes in the size of the prostate and levator ani muscle, and effects on bone mineral density and lean mass .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments. TFMPP is readily available and relatively inexpensive, making it a useful tool for researchers. TFMPP has also been well documented in the literature, making it easy for researchers to obtain information on its properties and interactions. However, TFMPP also has limitations. TFMPP has been found to exhibit significant variability in its effects, making it difficult to replicate results. TFMPP has also been found to exhibit significant side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on TFMPP. One area of research could focus on the development of more selective agonists for specific receptors. Another area of research could focus on the development of more potent agonists that exhibit fewer side effects. Additionally, research could focus on the role of TFMPP in various disease states, such as depression and anxiety, and how it could be used as a potential treatment option. Finally, research could focus on the development of new synthesis methods for TFMPP that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-dimethylaminoethyl chloride to form TFMPP. This synthesis method has been well documented in the literature and has been used in various scientific studies.

Scientific Research Applications

TFMPP has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. TFMPP has been found to interact with various receptors in the body, including serotonin receptors, adrenergic receptors, and dopamine receptors. This interaction has led to TFMPP being used as a tool to study the function of these receptors and their role in various physiological processes.

Properties

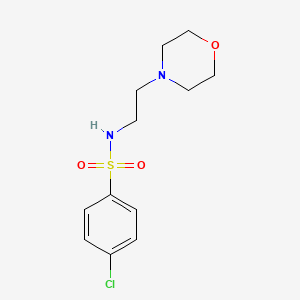

IUPAC Name |

N-(cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O/c1-10(13(20)19(2)8-7-18)9-11-3-5-12(6-4-11)14(15,16)17/h3-6,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIREKSMASUDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N(C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

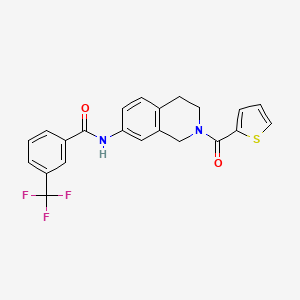

![{[3-(4-Ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}acetic acid](/img/structure/B2883305.png)

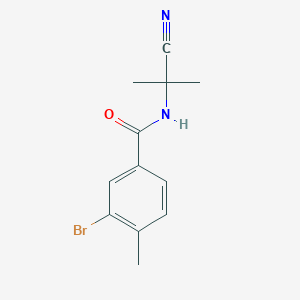

![5-benzoyl-N-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2883310.png)

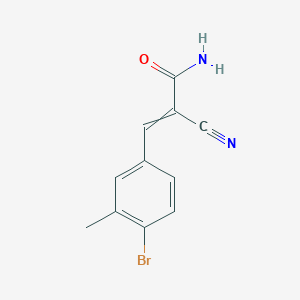

![N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883317.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)

![(4-(1-(4'-Chloro-2-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B2883322.png)